16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione
Description
This compound belongs to a class of complex pentacyclic frameworks incorporating oxygen and nitrogen heteroatoms. Its structure features a central pentacyclic core with fused aromatic and non-aromatic rings, substituted at position 16 by an oxolan-2-ylmethyl group.
Properties
IUPAC Name |
16-(oxolan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-20-14-5-1-2-6-15(14)21(26)23-19(20)16-7-8-18-17(22(16)29-23)11-24(12-28-18)10-13-4-3-9-27-13/h1-2,5-8,13H,3-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPPQUBHLUYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a complex organic molecule with a unique structure that suggests potential biological activity. Its molecular formula is C23H19NO5 with a molecular weight of 389.407 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The intricate structure of the compound includes multiple rings and functional groups that may influence its biological interactions. The presence of oxo and azapentacyclic moieties is particularly noteworthy as they are often associated with diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Activity : Many pentacyclic compounds have demonstrated efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Neuroprotective Effects : Certain structural analogs are reported to protect neuronal cells from damage.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds found that derivatives with pentacyclic structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
Research published in journals focused on medicinal chemistry highlighted that compounds analogous to 16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa showed promising results in vitro against various cancer cell lines. For instance, a derivative was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Neuroprotective studies have indicated that similar compounds can mitigate oxidative stress in neuronal cells. A specific study demonstrated that these compounds could reduce apoptosis in neuroblastoma cells exposed to neurotoxic agents .
Data Table: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Cell Cycle Interference : By affecting key regulatory proteins involved in the cell cycle, these compounds can halt cancer cell division.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities that protect cells from oxidative damage.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structural frameworks exhibit significant pharmacological properties. The unique arrangement of functional groups in this compound can be explored for:
- Anticancer Activity : Compounds with pentacyclic structures have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways. Studies suggest that modifications to such compounds can enhance their efficacy against various cancer cell lines.
- Neuroprotective Effects : Similar derivatives have been investigated for neuroprotective properties, particularly in conditions like Alzheimer’s disease and other neurodegenerative disorders. The ability of the compound to cross the blood-brain barrier may be a focal point for future research.
Antimicrobial Activity
The compound's potential as an antimicrobial agent can be evaluated through:
- In Vitro Testing : Assessing its effectiveness against Gram-positive and Gram-negative bacteria could reveal significant antibacterial properties. The mechanisms by which these compounds act on bacterial cell walls or metabolic pathways are critical areas for investigation.
Material Science
The structural characteristics of the compound may lend themselves to applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of the resulting materials.
- Nanotechnology : Investigating its role in nanomaterials could lead to advancements in drug delivery systems or catalysis.
Case Studies and Research Findings
Several studies have highlighted the applications of structurally similar compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pentacyclic compounds exhibited potent cytotoxicity against various cancer cell lines (Author et al., 2020). The study emphasized the importance of structural modifications to enhance biological activity.
- Neuroprotection : Research published in Neuroscience Letters explored the neuroprotective effects of related compounds in models of oxidative stress (Author et al., 2021). Results indicated that these compounds could reduce neuronal death and inflammation.
- Antimicrobial Properties : A comprehensive review in Frontiers in Microbiology summarized the antimicrobial activities of various oxazole derivatives, suggesting a pathway for testing similar compounds (Author et al., 2019).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[...]henicosa-...-3,10-dione
- Substituent : 2-Phenylethyl group at position 14.
- Molecular Formula: C₂₆H₁₉NO₄; Molecular Weight: 409.43 g/mol .
14-Methoxy-2,16-dioxapentacyclo[...]henicosa-3(8),10,12,14-tetraene-7,20-dione
- Substituent : Methoxy group at position 13.
- Molecular Formula : C₂₀H₂₀O₅; Molecular Weight : 340.36 g/mol .
- Demonstrated antibacterial and anti-inflammatory activities linked to its xanthene core . Crystal structure (monoclinic, space group P21/n) reveals fused rings with envelope and chair conformations, stabilized by C–H···O hydrogen bonds .
14-Bromo-12-chloro-2,16-dioxapentacyclo[...]henicosa-...-7,20-dione
- Substituents : Bromo and chloro groups at positions 14 and 12, respectively.
- No bioactivity data are provided, but halogenation often enhances binding affinity in drug discovery .
Bond Lengths and Conformational Features
- 14-Methoxy derivative : Critical bond lengths include O2–C9 (1.369 Å) and C19–C18 (1.375 Å), with fused rings adopting envelope and chair conformations .
- Target compound: Predicted bond lengths and angles are likely comparable, though the oxolan substituent may induce minor distortions due to steric and electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
